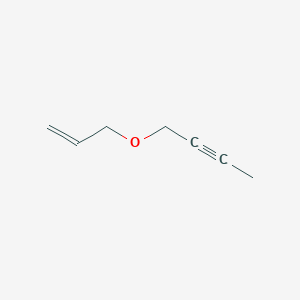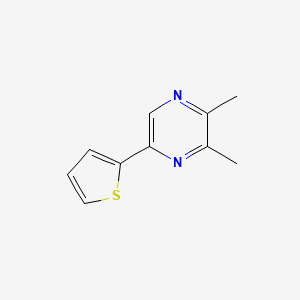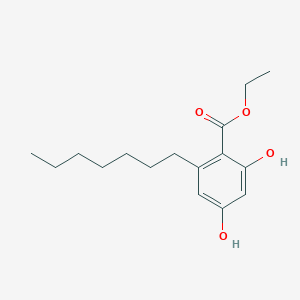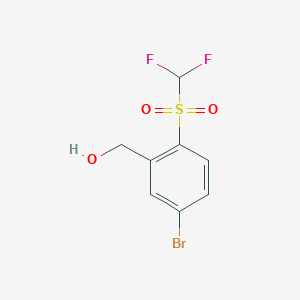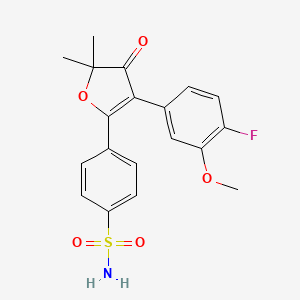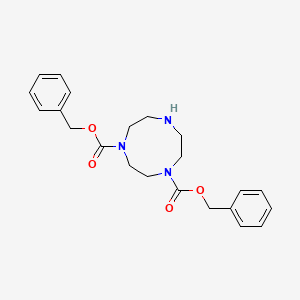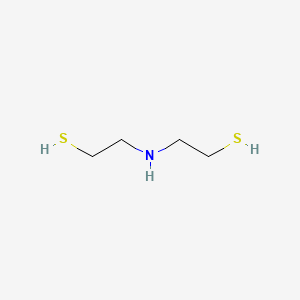![molecular formula C13H17F3N4OS B13976579 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide CAS No. 1003319-95-6](/img/structure/B13976579.png)
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide is a complex organic compound with a molecular formula of C13H17F3N4OS. This compound is characterized by the presence of a pyrazole ring substituted with a trifluoromethyl group and a piperidine ring linked through an acetyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride in methanol-water under reflux conditions . The resulting product is then subjected to lithiation followed by trapping with electrophiles to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The process often includes the use of continuous flow reactors for lithiation and electrophilic trapping steps, which help in maintaining consistent reaction conditions and avoiding precipitation . Bromination with NBS (N-bromosuccinimide) is also a key step in the industrial synthesis, providing the necessary bromopyrazole intermediates .
Analyse Des Réactions Chimiques
Types of Reactions
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Lithiation: n-Butyllithium in THF at low temperatures (e.g., -78°C) is commonly used for lithiation reactions.
Electrophilic Trapping: Electrophiles such as carbon dioxide or alkyl halides are used to trap the lithiated intermediates.
Bromination: NBS in DMF is used for bromination reactions.
Major Products
The major products formed from these reactions include various substituted pyrazoles and piperidine derivatives, depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A simpler analog with similar structural features but lacking the piperidine and acetyl groups.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Another analog with the trifluoromethyl group at a different position on the pyrazole ring.
5-trifluoromethyl-1,2,3-triazole: A related compound with a triazole ring instead of a pyrazole ring.
Uniqueness
The uniqueness of 1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide lies in its combination of a pyrazole ring with a trifluoromethyl group and a piperidine ring. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs .
Propriétés
Numéro CAS |
1003319-95-6 |
|---|---|
Formule moléculaire |
C13H17F3N4OS |
Poids moléculaire |
334.36 g/mol |
Nom IUPAC |
1-[2-[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetyl]piperidine-4-carbothioamide |
InChI |
InChI=1S/C13H17F3N4OS/c1-8-6-10(13(14,15)16)18-20(8)7-11(21)19-4-2-9(3-5-19)12(17)22/h6,9H,2-5,7H2,1H3,(H2,17,22) |
Clé InChI |
BMWKXOOJBWCONP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1CC(=O)N2CCC(CC2)C(=S)N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


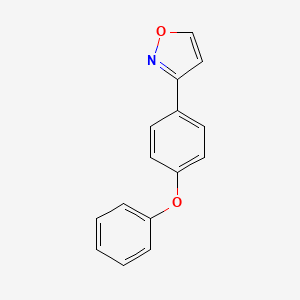
![7-Bromo-3-methylbenzo[d]isoxazole-5-carboxylic acid](/img/structure/B13976509.png)
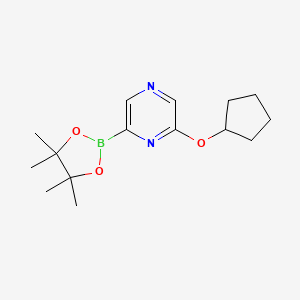
![Methyl-[1-(2-oxo-2-thiophen-2-yl-ethyl)-piperidin-4-yl]-carbamic acid tert-butyl ester](/img/structure/B13976521.png)
![2-[5-(4-bromobenzoyl)-6-methyl-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13976525.png)
![2-Methoxy-4-nitro-1-[(prop-2-yn-1-yl)oxy]benzene](/img/structure/B13976527.png)
